phosphonium)ethane bis(tetrafL
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Overview
Description
1,2-Bis(dicyclohexylphosphonium)ethane bis(tetrafluoroborate): is an organic compound with the chemical formula C26H49BF4P2 . It is typically a white solid with a melting point of approximately 125-130°C . This compound is soluble in organic solvents such as alcohols and ethers but is insoluble in water . It is primarily used as a ligand in metal-catalyzed reactions and as an electrolyte in electrochemical devices .
Preparation Methods
Synthetic Routes and Reaction Conditions:
1,2-Bis(dicyclohexylphosphonium)ethane bis(tetrafluoroborate) can be synthesized through the following steps :
Reaction of Nickel Complex: The synthesis begins with the reaction of (Ni(dppe)O2) with (N=CCl4) to form .
Formation of the Final Product: The trans-[Ni(dppe)Cl(CCl4)] is then reacted with ethanol containing tetrafluoroboric acid to yield 1,2-Bis(dicyclohexylphosphonium)ethane bis(tetrafluoroborate).
Industrial Production Methods:
The industrial production of 1,2-Bis(dicyclohexylphosphonium)ethane bis(tetrafluoroborate) follows similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions:
1,2-Bis(dicyclohexylphosphonium)ethane bis(tetrafluoroborate) primarily undergoes the following types of reactions :
Oxidation: This compound can be oxidized under specific conditions to form various oxidized products.
Reduction: It can also be reduced, typically in the presence of reducing agents.
Substitution: The compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve and .
Major Products Formed:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides , while reduction can produce phosphines .
Scientific Research Applications
1,2-Bis(dicyclohexylphosphonium)ethane bis(tetrafluoroborate) has a wide range of applications in scientific research :
Chemistry: It is used as a ligand in metal-catalyzed reactions, such as and .
Biology: The compound is studied for its potential use in and .
Medicine: and .
Industry: It is used as an electrolyte in and other electrochemical devices.
Mechanism of Action
The mechanism by which 1,2-Bis(dicyclohexylphosphonium)ethane bis(tetrafluoroborate) exerts its effects involves its role as a ligand . As a ligand, it coordinates with metal centers in catalytic reactions, facilitating the formation of metal-ligand complexes . These complexes can then participate in various chemical transformations, such as oxidation , reduction , and substitution reactions. The molecular targets and pathways involved depend on the specific metal and reaction conditions used.
Comparison with Similar Compounds
- 1,2-Bis(dicyclohexylphosphino)ethane
- 1,3-Bis(dicyclohexylphosphino)propane
- 1,4-Bis(dicyclohexylphosphino)butane
Comparison:
1,2-Bis(dicyclohexylphosphonium)ethane bis(tetrafluoroborate) is unique due to its specific structure and properties . Compared to similar compounds, it offers distinct advantages in terms of solubility , stability , and reactivity . For example, it is more soluble in organic solvents and exhibits higher stability under various reaction conditions. Additionally, its reactivity as a ligand in metal-catalyzed reactions is often superior, making it a preferred choice in many applications.
Properties
Molecular Formula |
C26H50B2F8P2 |
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Molecular Weight |
598.2 g/mol |
IUPAC Name |
dicyclohexyl(2-dicyclohexylphosphaniumylethyl)phosphanium;trifluoroborane;difluoride |
InChI |
InChI=1S/C26H48P2.2BF3.2FH/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;2*2-1(3)4;;/h23-26H,1-22H2;;;2*1H |
InChI Key |
XUOPEGUAMNNBER-UHFFFAOYSA-N |
Canonical SMILES |
B(F)(F)F.B(F)(F)F.C1CCC(CC1)[PH+](CC[PH+](C2CCCCC2)C3CCCCC3)C4CCCCC4.[F-].[F-] |
Origin of Product |
United States |
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